2-(6,7-dimethoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
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Description
2-(6,7-dimethoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C28H29N3O4 and its molecular weight is 471.557. The purity is usually 95%.
BenchChem offers high-quality 2-(6,7-dimethoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6,7-dimethoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analgesic Properties
This compound has been investigated for its analgesic effects. In a study by Ukrainets et al., bioisosteric replacements were explored to enhance the analgesic properties of related compounds. Specifically, replacing the benzyl phenyl ring in N-benzyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides with an isosteric heterocycle led to increased analgesic activity, particularly for the 3-Py derivative . Further research in this area could uncover additional insights.
Antitumor Activity
The compound’s potential antitumor activity has also been evaluated. In a study using BDF1 mice bearing 3LL tumor cells, compounds related to this structure (6a-d) demonstrated significant inhibitory effects against tumor growth, with inhibition rates ranging from 37.2% to 48.2% . This suggests a promising avenue for further investigation in cancer research.
Tetrahydroisoquinoline Derivatives
A diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been described, utilizing a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. While this specific compound is not directly mentioned, it falls within the same chemical class and highlights the potential for tetrahydroisoquinoline derivatives in drug development .
Chemical Sourcing
If you’re interested in obtaining this compound, Benchchem offers it as CAS No. 894547-70-7. You can inquire with them for more details.
properties
IUPAC Name |
2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-4-19-10-12-23(13-11-19)30-27(32)18-31-24-16-26(35-3)25(34-2)15-20(24)14-21(28(31)33)17-29-22-8-6-5-7-9-22/h5-16,29H,4,17-18H2,1-3H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQLFMCFGVIVMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC(=C(C=C3C=C(C2=O)CNC4=CC=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,7-dimethoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide |
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